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Cat. No.: B13590738

Get Quote

Selectivity Assessment Guide: 2-(2-Chloro-4-fluorophenoxy)ethanamine

Executive Summary
2-(2-Chloro-4-fluorophenoxy)ethanamine (CAS: 1051919-33-5) is a specialized halogenated

phenoxyethylamine intermediate and screening ligand. Unlike its more common meta-

substituted isomer (3-chloro-4-fluorophenoxy), this ortho-chloro (2-Cl) variant exhibits a distinct

steric and electronic profile that critically influences its selectivity in both chemical synthesis

and biological binding.

This guide assesses the compound's performance as a pharmacophore scaffold, focusing on

the "Ortho-Effect"—where the 2-position chlorine atom imposes conformational constraints that

enhance selectivity for specific hydrophobic pockets (e.g., in kinase or monoamine transporter

targets) while protecting the ether linkage from metabolic cleavage.

Chemical Profile & Mechanism
Compound Name: 2-(2-Chloro-4-fluorophenoxy)ethanamine[1]
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CAS Number: 1051919-33-5[1][2]

Molecular Formula: C₈H₉ClFNO[1][3]

Molecular Weight: 189.61 g/mol

Core Scaffold: Phenoxyethylamine (Privileged structure for GPCRs and Ion Channels).

Mechanism of Selectivity: The Ortho-Clash
The selectivity of this compound stems from the 2-Chloro substituent. In the absence of this

group (or when it is in the 3-position), the phenoxy ether linkage is relatively flexible. The

introduction of a bulky chlorine atom at the ortho position creates a steric clash with the

ethylamine side chain.

Conformational Locking: This forces the side chain to adopt a non-coplanar, twisted

conformation relative to the phenyl ring.

Binding Implications: This "pre-organized" shape prevents binding to "flat" promiscuous

pockets (increasing off-target selectivity) while favoring targets that require a twisted ligand

conformation (e.g., specific subtypes of Sigma receptors or Sodium channels).

Comparative Performance Analysis
This section compares the 2-Cl isomer (Target) against its primary alternatives: the 3-Cl isomer

(Standard Building Block) and the Des-chloro parent.

Table 1: Selectivity and Performance Matrix
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Feature 2-Cl Isomer (Target)
3-Cl Isomer

(Alternative)
Des-Chloro Analog

CAS Number 1051919-33-5 914086-51-4 1769-11-5

Steric Hindrance High (Ortho-Clash)
Low (Planar rotation

possible)
None

Metabolic Stability
High (Blocks ortho-

hydroxylation)
Moderate

Low (Rapid

metabolism)

Nucleophilicity
Reduced (Steric

shielding of amine)
High High

Target Selectivity

High

(Conformationally

restricted)

Moderate

(Flexible/Promiscuous

)

Low

Primary Application
Selective Probe /

FBDD
General Intermediate General Reagent

Performance Insights
vs. 3-Chloro Isomer: The 3-Cl isomer is electronically similar (electron-withdrawing) but

sterically distinct. In biological assays, the 3-Cl analog often shows higher potency but lower

selectivity due to its ability to adopt multiple conformations. The 2-Cl isomer is the superior

choice when isotype selectivity (e.g., distinguishing between receptor subtypes) is required.

vs. Des-Chloro: The addition of the 4-Fluoro and 2-Chloro groups significantly increases

lipophilicity (LogP) and metabolic resistance, making the 2-Cl isomer a more viable drug

candidate fragment than the unsubstituted parent.

Experimental Validation Protocols
To validate the selectivity and quality of this compound, the following protocols are

recommended.

Protocol A: Competitive Reactivity Assay (Chemical
Selectivity)
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Objective: To quantify the steric hindrance imposed by the 2-Cl group compared to the 3-Cl

isomer.

Setup: Prepare equimolar solutions (0.1 M) of 2-Cl isomer and 3-Cl isomer in Acetonitrile.

Reagent: Add 0.5 equivalents of Benzyl Bromide (limiting reagent).

Reaction: Stir at 25°C for 1 hour.

Analysis: Quench with water/methanol and analyze via HPLC-MS.

Result Interpretation: The Selectivity Ratio is calculated as [Product_3-Cl] / [Product_2-Cl]. A

ratio > 5:1 confirms the significant steric shielding of the 2-Cl isomer, validating its utility as a

"slow-reacting" selective building block.

Protocol B: Purity & Identity Verification
Method: HPLC-UV (254 nm) coupled with ESI-MS.

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Acceptance Criteria: Purity > 98% (Area %). MS must show [M+H]+ = 190.0.

Visualizations
Figure 1: Structural Selectivity Logic (Graphviz)
This diagram illustrates how the Ortho-Chloro substituent directs the compound's performance

pathway, distinguishing it from the Meta-Chloro alternative.
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Caption: The "Ortho-Effect" mechanism: Steric clash drives conformational locking, enhancing

target selectivity compared to the flexible meta-isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13590738/docs#assessing-the-selectivity-of-2-2-
chloro-4-fluorophenoxy-ethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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